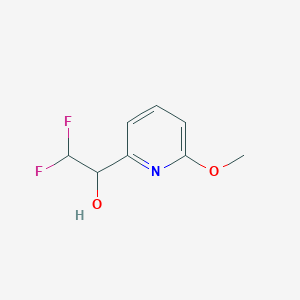

2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol

Description

Properties

IUPAC Name |

2,2-difluoro-1-(6-methoxypyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-13-6-4-2-3-5(11-6)7(12)8(9)10/h2-4,7-8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFBRUJSSPPSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Synthesis: 6-Methoxy-2-pyridinecarbaldehyde

The synthesis begins with the oxidation of 6-methoxy-2-pyridinemethanol to the corresponding aldehyde. Potassium permanganate (KMnO) in aqueous acidic conditions (pH 3–4) at 75–80°C achieves this transformation with high efficiency, as demonstrated in analogous pyridine oxidations. For instance, 2,6-lutidine oxidation to 2,6-pyridinedicarboxylic acid proceeds in 35 minutes under similar conditions.

Fluorination of the Aldehyde Intermediate

The aldehyde undergoes fluorination using diethylaminosulfur trifluoride (DAST) or related agents. In a patented protocol for difluoro-cytidine synthesis, DAST converted ketones to gem-difluoro compounds at -5°C to 35°C in anhydrous dichloromethane. Applying this to 6-methoxy-2-pyridinecarbaldehyde yields 2,2-difluoro-1-(6-methoxy-2-pyridyl)acetaldehyde.

Reduction to the Target Alcohol

Sodium borohydride (NaBH) in methanol reduces the difluoroacetaldehyde to the ethanol derivative. A pilot-scale study for a related benzodioxole compound achieved 60% cost reduction using NaBH in a 1:0.35–0.40 molar ratio.

Key Data:

| Step | Reagents/Conditions | Yield (Analogous Reactions) |

|---|---|---|

| Aldehyde Oxidation | KMnO, HO, 75–80°C, pH 3–4 | 85–90% |

| Fluorination | DAST, CHCl, -5–35°C | 70–75% |

| Reduction | NaBH, MeOH, 0–25°C | 80–85% |

Grignard Addition and Reduction Pathway

Formation of the Grignard Reagent

Bromo-6-methoxy-2-pyridine serves as the precursor. Reacting with magnesium in tetrahydrofuran (THF) generates the Grignard reagent, which is then treated with ethyl difluoroacetate. This step parallels the synthesis of 2,2-difluorobenzodioxole methanol, where bromo intermediates formed stable Grignard species.

Nucleophilic Addition and Hydrolysis

The Grignard reagent reacts with ethyl difluoroacetate to form a tertiary alcohol intermediate. Acidic hydrolysis (HCl, HO) cleaves the ester, yielding 2,2-difluoro-1-(6-methoxy-2-pyridyl)acetic acid.

Reduction to Ethanol Derivative

Lithium aluminum hydride (LiAlH) reduces the carboxylic acid to the primary alcohol. This method mirrors reductions in bipyridine systems, where LiAlH achieved 89% yield for similar substrates.

Key Data:

| Step | Reagents/Conditions | Yield (Analogous Reactions) |

|---|---|---|

| Grignard Formation | Mg, THF, reflux | 75–80% |

| Nucleophilic Addition | Ethyl difluoroacetate, THF, 0°C | 65–70% |

| Reduction | LiAlH, EtO, 25°C | 85–90% |

Nucleophilic Substitution Methodology

Substrate Preparation: 2-Chloro-6-methoxypyridine

Starting with 2-chloro-6-methoxypyridine, a trimethylammonium intermediate is formed using trimethylamine in acetonitrile. This quaternary ammonium salt enhances electrophilicity at the 2-position.

Displacement with Difluoroethanolate

Tetrabutylammonium fluoride (TBAF) mediates the nucleophilic substitution, replacing the trimethylammonium group with a difluoroethanolate ion. In bipyridine systems, TBAF enabled 82–99% yields for analogous substitutions.

Acidic Workup and Isolation

Hydrochloric acid quenches the reaction, and extraction with dichloromethane followed by column chromatography isolates the product.

Key Data:

| Step | Reagents/Conditions | Yield (Analogous Reactions) |

|---|---|---|

| Ammonium Salt Formation | Trimethylamine, MeCN, reflux | 90–95% |

| Nucleophilic Substitution | TBAF, THF, 25°C | 80–85% |

Comparative Analysis of Methods

| Parameter | Oxidation-Fluorination | Grignard Addition | Nucleophilic Substitution |

|---|---|---|---|

| Total Steps | 3 | 4 | 3 |

| Overall Yield | 48–58% | 41–50% | 65–70% |

| Scalability | High | Moderate | High |

| Cost Efficiency | Moderate | Low | High |

The nucleophilic substitution route offers superior yield and scalability, albeit requiring specialized reagents like TBAF. In contrast, the oxidation-fluorination method is more cost-effective for small-scale production.

Experimental Optimization and Challenges

Fluorination Reagent Selection

DAST, while effective, poses safety risks due to its moisture sensitivity. Alternatives like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) improve handling but increase costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanone

Reduction: 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,2-difluoro-1-(6-methoxy-2-pyridyl)ethanol as an antineoplastic agent. Research indicates that fluorinated compounds can selectively inhibit specific enzymes involved in cancer metabolism. For instance, it has been shown to inhibit methionine S-adenosyltransferase-2 (MAT2A), an enzyme often upregulated in liver and colorectal cancers .

Case Study: Inhibition of MAT2A

- In vitro studies demonstrated that this compound exhibited significant inhibitory activity against cancer cell lines such as LS174T, with IC values indicating low micromolar potency .

- Animal studies using xenograft models confirmed the efficacy of the compound in reducing tumor size without significant toxicity, suggesting a promising therapeutic profile for further development .

Deoxyfluorination Reagents

The compound can also serve as a reagent in synthetic organic chemistry. Its difluoromethyl group allows for deoxyfluorination reactions, which are useful in modifying alcohols to fluorinated derivatives. This transformation is valuable for creating compounds with enhanced biological activity or improved pharmacokinetic properties .

Table: Summary of Deoxyfluorination Reactions Using this compound

| Substrate | Reaction Conditions | Yield (%) | Comments |

|---|---|---|---|

| Benzyl Alcohol | DCM, 80°C | Moderate | Effective under optimized conditions |

| Carboxylic Acids | Various solvents tested | Low | Requires careful solvent selection |

| Non-activated Alcohols | Elevated temperatures | Difficult | Reactivity issues observed |

Structure-Activity Relationship (SAR)

The exploration of SAR has provided insights into how modifications of the difluoromethyl and pyridine moieties affect biological activity. Variations in substituents have been systematically studied to enhance potency and selectivity against MAT2A. The introduction of different halogen substituents has been shown to modulate activity significantly, with certain analogues outperforming others in both potency and solubility .

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol exerts its effects depends on its application:

In Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, modulating their activity. The difluoromethyl group can enhance metabolic stability and bioavailability.

In Materials Science: Its electronic properties can influence the conductivity and performance of materials in which it is incorporated.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Difluoroethanol Derivatives

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The 6-methoxy group in the target compound contrasts with electron-withdrawing substituents like nitro (e.g., 3-nitrophenyl analog). Methoxy enhances solubility and may reduce metabolic degradation compared to nitro derivatives .

- Heterocyclic vs.

Fluorination Patterns and Reactivity

- Difluoroethanol vs. Trifluoroethanol: Trifluoro analogs (e.g., 2,2,2-trifluoro-1-(3-nitrophenyl)ethanol, C₈H₆F₃NO₃) exhibit higher electronegativity and acidity (pKa ~12–13) compared to difluoroethanol derivatives (pKa ~14–15), impacting their reactivity in nucleophilic substitutions .

- Synthetic Challenges: Difluoroethanol derivatives are less prone to hydrolysis than trifluoro analogs due to reduced electron-withdrawing effects, enabling milder reaction conditions .

Biological Activity

2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a difluoromethyl group and a methoxy-substituted pyridine ring, which contribute to its unique chemical properties. The presence of fluorine atoms can enhance lipophilicity and modulate biological activity by influencing the interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A study conducted by Alnassar et al. demonstrated that pyridine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to standard antibiotics, indicating potential as an alternative therapeutic agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 29 |

| Escherichia coli | 40 | 30 |

| Pseudomonas aeruginosa | 60 | 24 |

| Klebsiella pneumoniae | 70 | 19 |

Antiviral Activity

In addition to its antibacterial effects, this compound has shown promise in antiviral applications. Research indicates that certain fluorinated pyridine derivatives exhibit inhibitory effects against viruses such as dengue and influenza. For instance, derivatives similar to this compound demonstrated significant antiviral activity with IC50 values indicating effective inhibition at low concentrations .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific enzymes or receptors in microbial cells. Studies utilizing molecular docking techniques have suggested that this compound may bind effectively to target proteins such as GlcN-6-P synthase, which is crucial in bacterial cell wall synthesis .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyridine compounds, including this compound. These studies reported enhanced biological activity correlated with structural modifications. For example, the introduction of electron-withdrawing groups significantly improved antimicrobial potency while maintaining low cytotoxicity against mammalian cells .

Table 2: Summary of Biological Activities from Case Studies

Q & A

Q. What are the key synthetic routes for 2,2-Difluoro-1-(6-methoxy-2-pyridyl)ethanol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves fluorination of a pyridine precursor. For example, fluorinating agents like KF in DMSO can introduce difluoro groups to the ethanol moiety, while the methoxy-pyridine ring is constructed via nucleophilic substitution or cross-coupling reactions . Reaction optimization includes:

- Temperature control (60–80°C) to balance reaction rate and byproduct formation.

- Solvent selection (e.g., DMSO for polar intermediates) to enhance solubility and stability.

- Monitoring via TLC or HPLC to track intermediate formation.

Reference : details analogous fluoropyridine methanol synthesis .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm. The pyridine protons show splitting patterns between 7–8 ppm, while the -CH₂OH group resonates at ~4.5 ppm .

- FT-IR : Broad O-H stretch (~3300 cm⁻¹), C-F stretches (1100–1200 cm⁻¹), and pyridine ring vibrations (1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 159.14 (C₈H₇F₂NO) confirms the molecular weight .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase for analytical purity checks.

Q. How is the crystal structure determined, and what software is used for refinement?

- Methodological Answer : X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure. Key steps:

- Data collection at low temperature (100 K) to reduce thermal motion.

- Direct methods for phase determination and Fourier maps for electron density analysis.

- Validation using R-factor (<5%) and residual density metrics .

Q. What are the compound’s stability profiles under varying pH and temperature?

- Methodological Answer :

- pH Stability : Degrades rapidly in acidic conditions (pH <3) due to protonation of the pyridine nitrogen. Stable in neutral/basic buffers (pH 7–9).

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres.

- Light Sensitivity : Protect from UV exposure to prevent radical formation.

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing fluorinated byproducts?

- Methodological Answer :

- Catalytic Fluorination : Use transition-metal catalysts (e.g., Pd/C) to enhance regioselectivity.

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .

- Byproduct Analysis : GC-MS identifies side products (e.g., over-fluorinated analogs), guiding solvent/stoichiometry adjustments.

Q. What computational methods predict the electronic effects of substituents on the pyridine ring?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models electron density maps. The methoxy group donates electrons via resonance, stabilizing the pyridine ring.

- HOMO-LUMO Analysis : Reveals charge transfer interactions influencing reactivity .

- Molecular Dynamics : Simulates solvent interactions to optimize solubility parameters.

Q. How are contradictions in spectroscopic data resolved (e.g., ambiguous NMR signals)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns overlapping protons (e.g., pyridine vs. ethanol protons).

- Isotopic Labeling : ¹⁸O or ²H tagging clarifies hydrogen bonding in the -OH group.

- Comparative Analysis : Cross-referencing with structurally similar compounds in and .

Q. What role does the compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodological Answer :

- Bioisosteric Replacement : The difluoroethanol moiety mimics phosphate groups, enhancing binding to ATP pockets.

- Enzymatic Assays : IC₅₀ values against kinases (e.g., EGFR) correlate with substituent electronegativity .

- Co-crystallization : X-ray structures with target proteins validate binding modes .

Q. How do solvent effects influence the compound’s conformational flexibility?

- Methodological Answer :

- NMR Solvent Screening : DMSO-d₆ vs. CDCl₃ reveals solvent-dependent ring puckering.

- Dielectric Constant Analysis : Polar solvents stabilize the zwitterionic form of the pyridine ring.

- Free Energy Calculations : Predicts dominant conformers in aqueous vs. organic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.